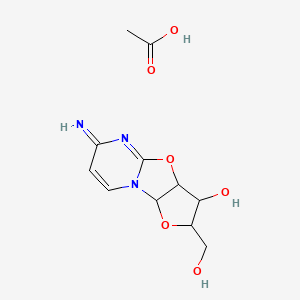

O2,2'-Cyclocytidine monoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

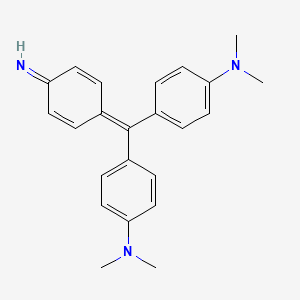

Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.

Aplicaciones Científicas De Investigación

1. Oxidation Processes and Reactive Intermediates

- Study on Nonheme Iron Species: A study examined the highly reactive nonheme iron species that show significant rates for oxidizing cyclohexane. This involves the interaction of unbound oxygen with the oxo group, leading to high reactivity and significant implications in oxidation reactions (Fan et al., 2018).

2. Formation of Oxidized Organic Compounds

- Ozonolysis of Cyclohexene: Research into the ozonolysis of cyclohexene, a process involving molecular oxygen, has been conducted. This study is relevant for understanding the formation of highly oxidized organic compounds (Rissanen et al., 2014).

3. Superoxide Ion Chemistry

- Chemical Implications of Superoxide Ion: A comprehensive review focuses on the superoxide ion (O2(•-)), highlighting its significance in various chemical systems. This includes insights into the mechanisms and products of its reactions, which are crucial for understanding the behavior of reactive oxygen species (Hayyan et al., 2016).

4. Mechanisms of Action of Oxidizing Agents

- Study on Hydrogen Peroxide and Other Agents: An investigation delves into the biochemical mechanisms of oxidizing biocides like hydrogen peroxide. This study sheds light on their interaction with microbial targets and differentiates their chemical efficacies (Finnegan et al., 2010).

5. Structural Elucidation for Wastewater Treatment

- Peracetic Acid in Wastewater Treatment: The decomposition mechanisms of peracetic acid, an oxidizer used in water and wastewater disinfection, have been explored. This research is key to predicting its stability and the products from its decomposition (da Silva et al., 2019).

6. Biosensors for Superoxide Anion

- Development of a Biosensor: A study focused on developing a biosensor for the superoxide anion (O2-) by immobilizing superoxide dismutase on a gold electrode. This work is significant for measuring O2- in various contexts (Tian et al., 2002).

7. Oxoiron Complexes in Oxidation Reactions

- Formation of Oxoiron Complexes: Research on the formation of oxoiron(IV) complexes through the activation of O2 at an iron(II)-cyclam center contributes to understanding the oxidation processes, particularly in the context of methane oxidation to methanol (Kass et al., 2020).

Propiedades

Número CAS |

10212-28-9 |

|---|---|

Nombre del producto |

O2,2'-Cyclocytidine monoacetate |

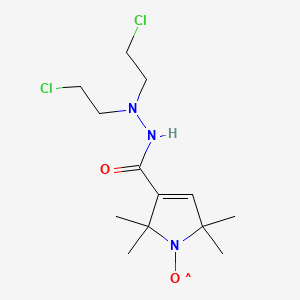

Fórmula molecular |

C11H15N3O6 |

Peso molecular |

285.25 g/mol |

Nombre IUPAC |

acetic acid;4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |

InChI |

InChI=1S/C9H11N3O4.C2H4O2/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;1-2(3)4/h1-2,4,6-8,10,13-14H,3H2;1H3,(H,3,4) |

Clave InChI |

LOALESLYJVZMHL-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N |

SMILES canónico |

CC(=O)O.C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N |

Sinónimos |

Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.